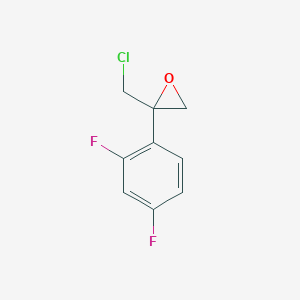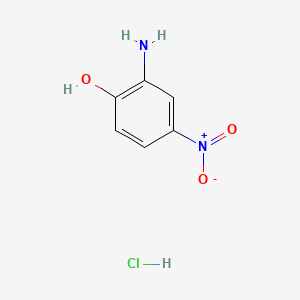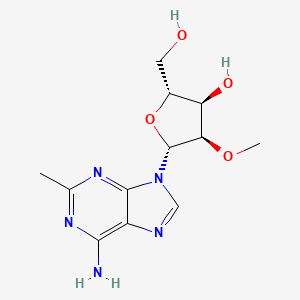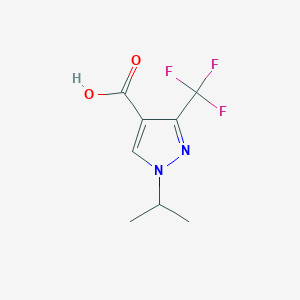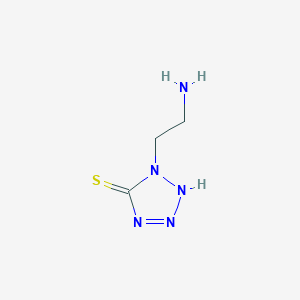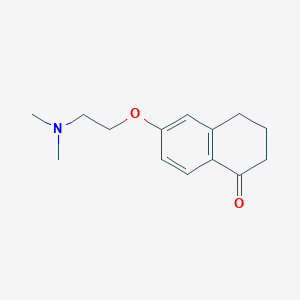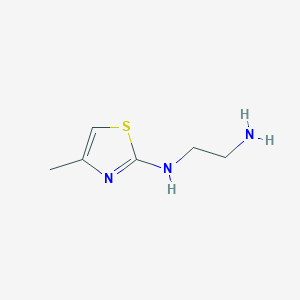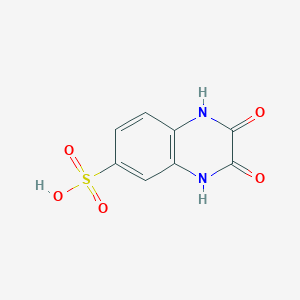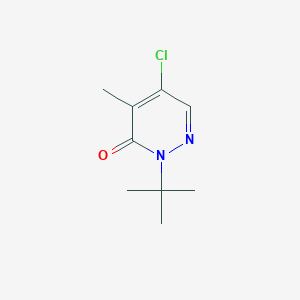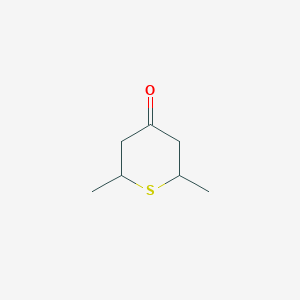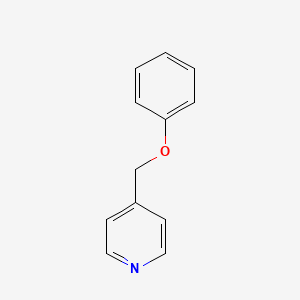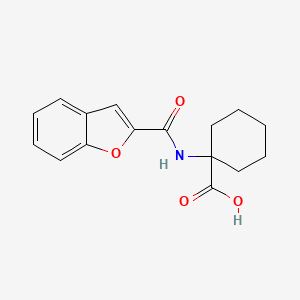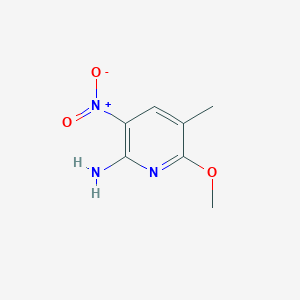
6-methoxy-5-methyl-3-nitropyridin-2-amine
Overview
Description
6-methoxy-5-methyl-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H9N3O3 It is characterized by a pyridine ring substituted with methoxy, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-5-methyl-3-nitropyridin-2-amine typically involves the nitration of 6-methoxy-5-methyl-2-pyridineamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often include steps for the purification of the final product, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-5-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxylic acid.
Major Products Formed
Reduction: Reduction of the nitro group yields 6-Methoxy-5-methyl-2-pyridineamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-5-methyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-5-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: This compound lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
2-Chloro-6-methoxy-3-nitropyridine:
Uniqueness
6-methoxy-5-methyl-3-nitropyridin-2-amine is unique due to the presence of both methoxy and nitro groups on the pyridine ring, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
6-methoxy-5-methyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O3/c1-4-3-5(10(11)12)6(8)9-7(4)13-2/h3H,1-2H3,(H2,8,9) |
InChI Key |
UEIAFVFRAQMCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1OC)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
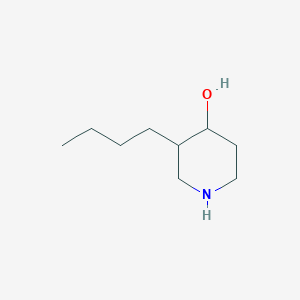
![4'-Butyl[1,1'-biphenyl]-3-amine](/img/structure/B8735788.png)
